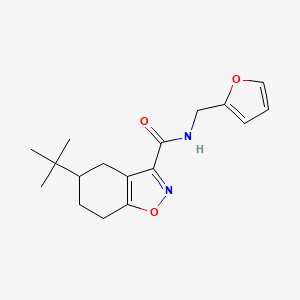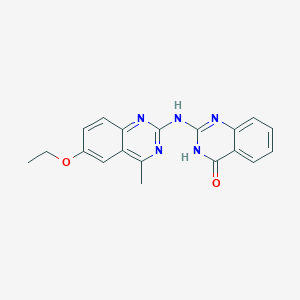![molecular formula C19H14N2O6 B10889683 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B10889683.png)
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene is an organic compound with the molecular formula C19H14N2O6 It is characterized by the presence of two nitro groups and a phenoxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene typically involves the nitration of 1-[4-(phenoxymethyl)phenoxy]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials such as phenol and benzene derivatives. The process includes nitration, etherification, and purification steps to obtain the final product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of 2,4-diamino-1-[4-(phenoxymethyl)phenoxy]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A compound with similar nitro groups but lacking the phenoxymethyl group.
1,4-Dinitrobenzene: A simpler compound with two nitro groups on a benzene ring.
4-Nitrophenol: A compound with a single nitro group and a hydroxyl group on a benzene ring.
Uniqueness
2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene is unique due to the presence of both nitro groups and a phenoxymethyl group, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C19H14N2O6 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
2,4-dinitro-1-[4-(phenoxymethyl)phenoxy]benzene |
InChI |
InChI=1S/C19H14N2O6/c22-20(23)15-8-11-19(18(12-15)21(24)25)27-17-9-6-14(7-10-17)13-26-16-4-2-1-3-5-16/h1-12H,13H2 |
Clé InChI |
KMPCYPUUHFRTEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889601.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10889615.png)
![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)
![Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10889620.png)


![1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10889638.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B10889652.png)
![N-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10889656.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B10889662.png)

